2-Nitrodiphenylamine

Propellant Stability Nitrocellulose Degradation Kinetics

Researchers formulating nitrate ester-based energetic materials require a stabilizer that scavenges NOx without generating genotoxic N-nitrosamines. 2-Nitrodiphenylamine (2-NDPA) is the specified stabilizer in Otto Fuel II torpedo propellant, with complete depletion at 65-70 h under reactive conditions providing a quantifiable functional lifetime. Unlike diphenylamine, 2-NDPA's ortho-nitro substitution prevents N-nitrosamine formation. Validated HPLC methods achieve baseline resolution from DPA, 4-NDPA, and ethyl centralite. High-purity (≥98%) material suitable for propellant stabilization, certified reference standards, and dye intermediate synthesis.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 119-75-5
Cat. No. B016788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrodiphenylamine
CAS119-75-5
Synonymso-Nitrodiphenylamine;  o-Nitro-N-phenylaniline;  o-(Phenylamino)nitrobenzene;  NSC 105613;  NSC 4754;  NSC 629274;  N-Phenyl-2-nitroaniline;  2-Nitro-N-phenyl-benzenamine; 
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H10N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13H
InChIKeyRUKISNQKOIKZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)
1.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrodiphenylamine Technical Baseline


2-Nitrodiphenylamine (2-NDPA) is a nitrated aromatic amine derived from diphenylamine (DPA), distinguished by a nitro group at the ortho position [1]. This red crystalline solid (C₁₂H₁₀N₂O₂, MW 214.22) exhibits a melting point of 74–76 °C and a boiling point of 346 °C . Its key industrial role is as a chemical stabilizer in nitrate ester-based energetic materials and synthetic rubbers, where it functions as a nitrogen oxide (NOₓ) scavenger to prevent autocatalytic decomposition [1]. Beyond stabilization, 2-NDPA serves as a versatile synthetic intermediate for dyes, pharmaceuticals, and antioxidants .

NOx scavengerStabilizer for nitrate ester-based energetics and synthetic rubbers
Synthetic intermediatePrecursor for dyes, pharmaceuticals, and antioxidants
Analytical referenceHPLC standard for forensic and stability monitoring

Why 2-NDPA Is Irreplaceable


Procurement based solely on chemical class—i.e., substituting 2-NDPA with diphenylamine (DPA), 4-nitrodiphenylamine (4-NDPA), or ethyl centralite—introduces significant performance and safety risks. 2-NDPA occupies a unique niche: it acts as a secondary stabilizer derived from DPA, but its ortho-nitro substitution fundamentally alters its reactivity cascade. Unlike DPA, 2-NDPA does not form N-nitrosamines, a class of genotoxic degradation products, during stabilization [1]. Compared to its positional isomer 4-NDPA, 2-NDPA is selectively deployed as a stabilizer in Otto Fuel II and double-base propellants, whereas 4-NDPA is limited to being a chemical intermediate [2]. The following quantitative evidence demonstrates why only 2-NDPA meets specific, mission-critical procurement specifications.

DPA substitution
DPA may form N-nitrosamines during stabilization, unlike 2-NDPA
4-NDPA substitution
4-NDPA degradation produces N-nitroso-4-nitrodiphenylamine, a potential genotoxic byproduct
Ethyl centralite substitution
Ethyl centralite lacks the specific stabilizer depletion profile and microencapsulation compatibility

2-Nitrodiphenylamine Differentiation Evidence


Degradation Pathways: 2-NDPA vs. 4-NDPA

In single-stabilizer propellant compositions, 2-NDPA and 4-NDPA follow distinct degradation pathways, which directly impacts long-term chemical stability and storage safety. 2-NDPA is converted mainly into 2,2′- and 2,4′-dinitrodiphenylamine, whereas 4-NDPA initially forms N-nitroso-4-nitrodiphenylamine (NO-4NDPA), a potentially carcinogenic N-nitrosamine [1]. This divergence in product profile is critical for regulatory compliance and health hazard assessment.

Degradation pathway
Head-to-head
2-NDPA: 2,2′- and 2,4′-dinitrodiphenylamine
4-NDPA: N-nitroso-4-nitrodiphenylamine
Supports regulatory risk assessment for genotoxic byproducts
Single-stabilizer propellant compositions
Propellant Stability Nitrocellulose Degradation Kinetics

Stabilizer Depletion Rate in Otto Fuel II

In Otto Fuel II, the specific role and depletion rate of 2-NDPA are quantitatively defined, providing a direct benchmark for procurement specifications. When Otto Fuel II contacts aqueous hydroxylammonium perchlorate (HAP) at 31.7 °C, 2-NDPA is completely consumed after 65–70 hours [1]. This depletion precedes the significant decomposition of the energetic component, propylene glycol dinitrate (PGDN), which remains largely intact until after approximately 90 hours [1]. This temporal offset confirms 2-NDPA's function as a sacrificial stabilizer.

Otto Fuel II depletion
Head-to-head
65–70 h
Functional lifetime benchmark for stabilizer procurement
Sealed vials, 82% aq. HAP, 31.7 °C
Otto Fuel II Torpedo Propellant Stabilizer Depletion

HPLC Resolution vs. 4-NDPA and Ethyl Centralite

Analytical methods developed for forensic and stability analysis have established validated HPLC parameters that differentiate 2-NDPA from its close analogs 4-NDPA and ethyl centralite (EC). Under optimized reverse-phase conditions (water/acetonitrile 52:48 on a Poroshell 120 EC-C18 column), 2-NDPA exhibits a distinct retention factor and selectivity, enabling its resolution from DPA, 4-NDPA, and EC [1]. A separate isocratic method (85% MeCN, 15% H₂O, C18 column) was developed specifically for the clear detection of 2-NDPA in double-base propellants, addressing interference issues encountered with diphenylamine derivatives [2].

HPLC specificity
Reported
Resolution from DPA, 4-NDPA, and ethyl centralite
Enables accurate quantification in forensic and stability labs
Reverse-phase, isocratic conditions
Gunshot Residue Forensic Chemistry HPLC Method Development

Acute Oral Toxicity in Mammals

For procurement where occupational safety or environmental release is a concern, the acute oral toxicity of 2-NDPA provides a benchmark for hazard classification. Studies report an LD₅₀ (oral, rat) of greater than 3200 mg/kg, indicating relatively low acute oral toxicity . Both 2-NDPA and 4-NDPA are classified as relatively nontoxic [1]; however, 4-NDPA lacks the extensive use-case data as a stabilizer in military propellants that underpins 2-NDPA's established handling protocols.

Acute oral toxicity
Class-level
LD₅₀ >3200 mg/kg (rat)
Supports low acute oral toxicity classification
Relative to other nitroaromatic stabilizers
Toxicology Safety Data Procurement Specification

Thermal Stability in Double-Base Propellants

In a comparative study of stabilizers for nitrate ester-based double-base propellants, 2-NDPA was evaluated against 1,3-dimethyl-1,3-diphenylurea (C-II) and a lignin biopolymer during artificial aging at 338.65 K (65.5 °C) for 60 days [1]. The amount of released nitrous gases, measured by the Bergmann-Junk (BJ) test, and thermal stability assessed by TGA confirmed that 2-NDPA provided comparable or superior stabilization to C-II, a traditional reference stabilizer [1].

Thermal aging
Head-to-head
Performance comparable to C-II stabilizer
Supports procurement as reference stabilizer for DB propellants
60-day aging at 338.65 K, BJ test and TGA
Double-Base Propellant Thermal Aging Stabilizer Performance

Shelf Life Extension via Microencapsulation

2-NDPA's unique physicochemical properties (polar but hydrophobic, low water solubility) make it amenable to microencapsulation strategies designed to extend propellant shelf life. The microencapsulation of 2-NDPA has been specifically demonstrated as a method to potentially increase the shelf life of double-base (DB) rocket propellants . This formulation advantage is not widely reported for other common stabilizers like ethyl centralite or akardite-II.

Microencapsulation
Data to verify
Feasibility demonstrated for 2-NDPA
May extend propellant shelf life; requires validation
Not widely reported for other stabilizers
Microencapsulation Propellant Shelf Life Controlled Release

2-Nitrodiphenylamine Application Scenarios


Otto Fuel II Torpedo Propulsion Stabilizer

In Otto Fuel II, a propellant used in U.S. Navy torpedoes, 2-NDPA is the specified stabilizer. Its complete depletion after 65–70 hours under reactive conditions (with aqueous HAP at 31.7 °C) provides a quantifiable functional lifetime that safeguards the energetic component (PGDN) from premature decomposition [1]. This data is essential for establishing safe storage and handling protocols for torpedo propulsion systems.

Double-Base Rocket Propellant Stabilization

For double-base (DB) solid rocket propellants, 2-NDPA is a primary stabilizer. Its performance under accelerated thermal aging (338.65 K for 60 days) is comparable to the reference stabilizer C-II, as measured by nitrous gas release (BJ test) and TGA [2]. Additionally, the demonstrated feasibility of microencapsulating 2-NDPA offers a formulation route to further extend propellant shelf life . Procurement specifications for DB propellants should require 2-NDPA based on this validated stability data.

GSR and Stability Monitoring Standard

2-NDPA serves as a key analytical marker in forensic and quality control laboratories. Validated HPLC methods (e.g., water/acetonitrile 52:48 on Poroshell 120 EC-C18; or 85% MeCN/15% H₂O isocratic) achieve baseline resolution of 2-NDPA from diphenylamine, 4-NDPA, and ethyl centralite, enabling accurate quantification in GSR analysis and propellant stability monitoring [3][4]. Procurement of high-purity (≥98%) 2-NDPA is essential for preparing certified reference standards.

Monoazo Acid Dye Intermediate

In dye synthesis, 2-NDPA-derived monoazo acid dyes exhibit distinct spectroscopic and lightfastness properties compared to their 4-NDPA counterparts. The ortho-nitro group influences intramolecular hydrogen bonding, affecting both visible absorption wavelength and lightfastness on polyamide fibers [5]. Procurement for dye intermediate applications should specify 2-NDPA when these specific color and fastness profiles are required.

Application
Selection Property
Validation Focus
Otto Fuel II stabilization
Stabilizer depletion profile
Depletion kinetics under reactive HAP exposure
Double-base propellant stabilization
Thermal aging performance
Nitrous gas release and TGA stability
Forensic & stability HPLC analysis
Chromatographic resolution
Method specificity and interference control
Monoazo acid dye synthesis
Ortho-nitro positional effect
Color and lightfastness profile on polyamide

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
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